3-Chlorofuran
Overview
Description
3-Chlorofuran is a chemical compound with the molecular formula C4H3ClO . It has an average mass of 102.519 Da and a monoisotopic mass of 101.987244 Da . It is a useful chemical compound with a variety of research applications .
Synthesis Analysis
The synthesis of furans, including this compound, involves several methods. One of the common methods is the Paal-Knorr Furan Synthesis . Other methods involve the use of catalysts such as palladium, gold, and copper . The exact synthesis method for this compound is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, three hydrogen atoms, one chlorine atom, and one oxygen atom . The 3D structure of the molecule can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 102.519 . Other physical and chemical properties specific to this compound are not detailed in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
3-Chlorofuran has been utilized in various synthesis processes. For instance, a method for synthesizing 3-substituted and 2,3-disubstituted 4-chlorofurans involves CuCl/bipy-catalyzed regioselective cyclization, followed by dechloroacetoxylation and dehydrohalogenation–aromatisation (Ram & Charles, 1999). Another study demonstrates the synthesis of 2,4-disubstituted 3-chlorofurans and explores their role in Diels–Alder reactions, highlighting the significance of the chlorine substituent (Ram & Kumar, 2008).
Room-Temperature Electrophilic Chlorocyclization
3-Chlorofurans can be synthesized using room-temperature electrophilic 5-endo-dig chlorocyclization. This process uses trichloro-s-triazinetrione in toluene, enabling the synthesis of 3-chlorofurans in high yields. This method's practicality is highlighted by the use of commercially available swimming pool sanitizer (Sniady et al., 2008).
Synthesis of Chloro Derivatives
Studies focusing on the synthesis of chloro derivatives of heterocyclics, such as 2- and this compound, provide insights into the production of these compounds through direct chlorination methods (Gronowitz et al., 1973).
Applications in Material Science
This compound derivatives find applications in material science, such as in the field of transistor technology. A study discusses the enhanced mobility of poly(3-hexylthiophene) transistors by spin-coating from high-boiling-point solvents, indicating the potential of chlorofuran derivatives in improving electronic device performance (Chang et al., 2004).
Crystal Structure Analysis
Several studies have examined the crystal structure of various this compound derivatives, providing valuable information on their molecular geometry and intermolecular interactions. These studies contribute to the understanding of the chemical and physical properties of these compounds, which is essential for their application in various fields (Choi et al., 2010, 2012).
Safety and Hazards
3-Chlorofuran is classified as a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with eyes, skin, and clothing should be avoided, and ingestion and inhalation should be prevented . It should be stored in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
3-chlorofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO/c5-4-1-2-6-3-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPBBGANXNRTBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198728 | |
Record name | 3-Chlorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50689-17-3 | |
Record name | 3-Chlorofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50689-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050689173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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